Molecular Topology and Hydrogen-Bond Capacity Differentiation vs. Common 4-Phenoxy Piperidine Derivatives
CAS 2034428-68-5 features a 4-(thiophen-3-yloxy)piperidine core, which distinguishes it from the widely available 4-phenoxypiperidine or 4-(thiophen-2-yl)piperidine chemotypes. The compound possesses 5 hydrogen-bond acceptors (HBA) and 0 hydrogen-bond donors (HBD), with a computed XLogP3-AA of 3.3 [1]. In contrast, a common comparator such as 4-phenoxypiperidine (CAS 22193-63-1) typically has 2 HBA and 1 HBD, while 4-(thiophen-2-yl)piperidine analogs introduce a different ring connectivity. The replacement of a phenyl ether with a thiophen-3-yl ether significantly increases HBA count (from 4 to 5 in the full compound) and alters the electronic surface potential, which directly impacts binding-mode sampling in computational docking and experimental fragment screening.
| Evidence Dimension | Hydrogen-Bond Acceptor Count (HBA) and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBA: 5; HBD: 0; XLogP3-AA: 3.3 |
| Comparator Or Baseline | Generic 4-phenoxypiperidine derivatives (HBA ~4, HBD ≥1) or 4-(thiophen-2-yl)piperidine variants (different ring topology) |
| Quantified Difference | Delta HBA of +1 to +2 vs. simple 4-aryloxypiperidines; XLogP3-AA shifted by approx. 0.5–1.0 log unit relative to phenyl ether analogs (class-level estimate). |
| Conditions | Computed properties (PubChem release 2025.09.15) using XLogP3 and Cactvs descriptors; no experimental solubility or logD data identified in the public domain as of 2026-04. |
Why This Matters
The higher HBA count and thiophene-specific electronic profile make this compound a distinct tool for probing hydrogen-bond-mediated interactions in protein active sites, reducing the risk of false-negative screening outcomes when searching for fragment hits or optimizing ligand efficiency.
- [1] PubChem. (2025). Computed Properties for CID 122246216. National Center for Biotechnology Information. View Source
